KNT-127 is a novel compound classified as a selective delta-opioid receptor agonist. It was developed to provide therapeutic benefits while minimizing the adverse effects commonly associated with opioid treatments. The compound exhibits high affinity for the delta-opioid receptor, showing significant potential in pain management and neuropsychiatric conditions. KNT-127 has been studied for its analgesic, antidepressant, and anxiolytic effects, distinguishing itself from traditional opioid therapies by not inducing convulsions or locomotor activation.
KNT-127 was synthesized at Kitasato University in Japan and is categorized under delta-opioid receptor agonists. Its classification is significant due to its selective action on the delta-opioid receptor, which is implicated in various physiological processes including pain modulation and mood regulation. Research indicates that KNT-127 has a Ki value of 0.16 nM for the delta-opioid receptor, demonstrating a substantial selectivity over mu-opioid and kappa-opioid receptors, which have Ki values of 21.3 nM and 153 nM respectively .
The synthesis of KNT-127 involves several key steps that ensure its purity and effectiveness as a delta-opioid receptor agonist. The compound was designed using molecular modeling techniques to optimize its interaction with the target receptor. The synthesis process includes:
Technical details regarding the synthesis can be found in the publication that details its design and synthesis methodology .
KNT-127 possesses a unique molecular structure that contributes to its selective binding properties. The structural formula includes various functional groups that enhance its affinity for the delta-opioid receptor while minimizing interactions with other opioid receptors.
The detailed structural data can be referenced in scientific literature focusing on its pharmacological properties .
KNT-127 undergoes specific chemical reactions when interacting with biological systems. Its primary reaction involves binding to the delta-opioid receptor, initiating a cascade of intracellular signaling pathways that lead to analgesia and mood enhancement.
Research has demonstrated that KNT-127 effectively alters synaptic transmission in experimental models, showcasing its potential therapeutic benefits .
The mechanism of action for KNT-127 primarily revolves around its role as an agonist at the delta-opioid receptor:
Data from various studies highlight these mechanisms and their implications for treating pain and mood disorders .
KNT-127 exhibits several important physical and chemical properties:
These properties are essential for understanding how KNT-127 can be effectively utilized in therapeutic settings .
KNT-127 has shown promise in several scientific applications:
The ongoing research into KNT-127 continues to explore its full therapeutic potential across these domains .
Delta Opioid Receptors (DOPs) represent a critical therapeutic target within the GPCR superfamily, distinct from the μ-opioid receptor (MOR) in their ability to modulate affective states and chronic pain without significant abuse liability or respiratory depression. DOP activation produces robust antinociceptive effects in chronic inflammatory and neuropathic pain models by inhibiting nociceptive processing in the dorsal root ganglia (DRG) and spinal cord [1] [4]. Notably, DOP agonists demonstrate efficacy in emotional regulation, with preclinical studies confirming their ability to alleviate depressive-like behaviors in the forced swim test and anxiety-like responses in elevated plus-maze paradigms. This dual action addresses the frequent comorbidity of chronic pain with mood disorders, positioning DOP agonists as multifaceted neuropharmacological agents [1] [6]. Mechanistically, DOP engagement activates Gi/o-mediated inhibition of adenylyl cyclase, reducing cAMP production. However, emerging evidence reveals complex post-receptor signaling cascades, including β-arrestin-independent activation of PI3K/Akt/mTORC1 pathways in the infralimbic prefrontal cortex (IL-PFC), which drive synaptic plasticity and underlie rapid antidepressant effects [8].
Table 1: Neuropharmacological Actions of Selective DOP Agonists
Agonist | Analgesic Efficacy | Antidepressant Effects | Receptor Trafficking | Key Signaling Pathways |
---|---|---|---|---|
SNC80 | Strong (chronic pain) | Yes | Internalization & degradation | GRK2/3-dependent pT361/pS363 |
KNT-127 | Strong (inflammatory) | Yes (rapid onset) | Minimal internalization | PI3K-mTORC1, MEK/ERK |
TAN-67 | Moderate | Yes | Variable | cAMP inhibition |
ADL5859 | Strong | Moderate | Non-internalizing | G-protein biased |
The quest for selective DOP agonists began with the identification of the opioid receptor triad (μ, δ, κ) in 1976. Early peptide-based agonists like DPDPE ([D-Pen²,D-Pen⁵]-enkephalin) established DOP’s analgesic potential but exhibited poor blood-brain barrier (BBB) penetration and metabolic instability. The 1990s marked a turning point with the discovery of non-peptidic scaffolds:
KNT-127 (1,2,3,4,4a,5,12,12a-octahydro-2-methyl-4aβ,1β-([1,2]benzenomethano)-2,6-diazanaphthacene-12aβ,17-diol) features a morphinan-6,8-diol core integrated with a quinoline moiety. This hybrid structure confers exceptional DOP selectivity (>100-fold vs. MOR/KOR) by optimizing interactions within the orthosteric binding pocket. The rigid morphinan skeleton stabilizes active-state receptor conformations, while the quinoline group enhances hydrophobic contacts with transmembrane domains [3] [10]. Functionally, KNT-127 exhibits ligand-biased signaling:
Table 2: Structural and Pharmacological Comparison of Key DOP Agonists
Property | SNC80 | TAN-67 | KNT-127 |
---|---|---|---|
Chemical Class | Benzamide | Benzimidazole | Morphinan-Quinoline |
DOP Affinity (Ki) | 1–5 nM | ~20 nM | 0.16 nM |
β-arrestin Recruitment | High | Moderate | Low |
Receptor Internalization | Extensive | Partial | Minimal |
Therapeutic Window | Limited (convulsions) | Moderate | High |
Illustration: KNT-127’s Mechanisms in the Infralimbic Cortex
1. KNT-127 binds DOP on PV+ interneurons → Gαi/o activation 2. PI3K-Akt-mTORC1 pathway phosphorylation 3. ↓ GABA vesicle release from interneurons 4. Net disinhibition of pyramidal neurons → ↑ synaptic plasticity
This unique signaling profile positions KNT-127 as a template for next-generation DOP therapeutics targeting treatment-resistant depression and chronic pain without the limitations of classical opioids.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7